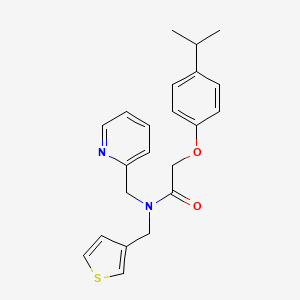
2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide A is not fully understood. However, it has been suggested that this compound A may exert its effects by inhibiting the activity of certain enzymes or signaling pathways. For example, Li et al. (2019) proposed that this compound A may inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. For example, Liu et al. (2018) demonstrated that this compound A inhibits the proliferation and migration of lung cancer cells. Li et al. (2019) showed that this compound A reduces inflammation in a mouse model of acute lung injury. These studies suggest that this compound A may have potential as a therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide A in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties. However, one limitation is that the synthesis method for this compound A is complex and requires multiple steps, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide A. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Another direction is to explore its effects in other disease models, such as models of autoimmune diseases or neurodegenerative diseases. Additionally, research could be conducted to optimize the synthesis method for this compound A to make it more efficient and cost-effective.
Conclusion:
This compound A is a synthetic compound that has shown potential as a therapeutic agent for various diseases. Its synthesis method is complex, but it allows for precise control over its chemical properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide A is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-isopropylphenol with 2-bromoacetylpyridine to form 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)acetamide. The second step involves the reaction of this intermediate with thiophen-3-ylmethylamine to form this compound.
Scientific Research Applications
2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide A has shown potential as a therapeutic agent for various diseases. In a study conducted by Li et al. (2019), this compound A was found to have anti-inflammatory effects in a mouse model of acute lung injury. Another study by Liu et al. (2018) demonstrated that this compound A has antitumor effects in a mouse model of lung cancer. These studies suggest that this compound A may have potential as a treatment for inflammatory and cancerous diseases.
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-17(2)19-6-8-21(9-7-19)26-15-22(25)24(13-18-10-12-27-16-18)14-20-5-3-4-11-23-20/h3-12,16-17H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUMIOATPJPFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2653055.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)
![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)
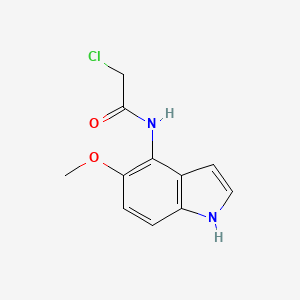
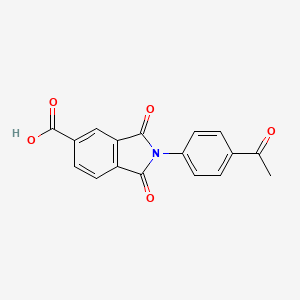
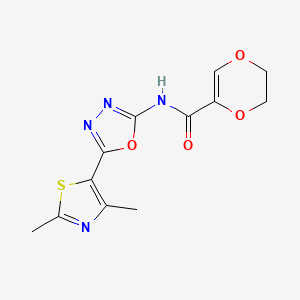
![2-Chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone](/img/structure/B2653067.png)
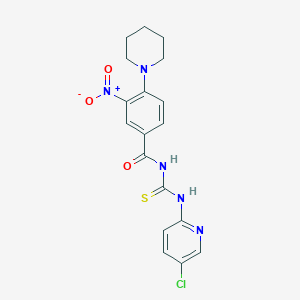
![6-[(1-Benzylaziridin-2-yl)methoxy]quinazoline](/img/structure/B2653069.png)
![(3R,4As,10aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B2653070.png)


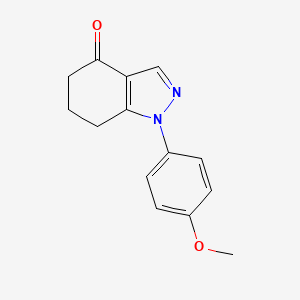
![N-{2-[(2-fluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2653078.png)